molecular formula C27H24N4O4 B2392847 2-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(3,4-dimethylphenyl)phthalazin-1(2H)-one CAS No. 1217124-68-9

2-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(3,4-dimethylphenyl)phthalazin-1(2H)-one

Cat. No.: B2392847
CAS No.: 1217124-68-9
M. Wt: 468.513
InChI Key: DGUAOMFJBJOQRC-UHFFFAOYSA-N
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Description

This compound is a heterocyclic molecule featuring a phthalazin-1(2H)-one core substituted with a 3,4-dimethylphenyl group at position 4 and a 1,2,4-oxadiazole ring at position 2. The oxadiazole moiety is further functionalized with a 2,4-dimethoxyphenyl group. Its molecular formula is C₂₇H₂₄N₄O₄, with a molecular weight of 484.51 g/mol. The structural complexity arises from the strategic placement of methoxy and methyl groups, which influence electronic, steric, and solubility properties.

Properties

IUPAC Name

2-[[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-(3,4-dimethylphenyl)phthalazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O4/c1-16-9-10-18(13-17(16)2)25-20-7-5-6-8-21(20)27(32)31(29-25)15-24-28-26(30-35-24)22-12-11-19(33-3)14-23(22)34-4/h5-14H,15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGUAOMFJBJOQRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CC4=NC(=NO4)C5=C(C=C(C=C5)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(3,4-dimethylphenyl)phthalazin-1(2H)-one typically involves a multi-step process:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via electrophilic aromatic substitution reactions.

    Formation of the Phthalazinone Core: The phthalazinone core is typically synthesized through the condensation of phthalic anhydride with hydrazine derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring or the phthalazinone core, potentially leading to the formation of amines or reduced heterocycles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or reduced heterocycles.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may find applications in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(3,4-dimethylphenyl)phthalazin-1(2H)-one depends on its specific interactions with molecular targets. These interactions can involve:

    Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

    Interaction with Receptors: It could modulate receptor activity by acting as an agonist or antagonist.

    Pathway Modulation: The compound may influence cellular pathways, such as signaling cascades or metabolic processes.

Comparison with Similar Compounds

Structural and Physicochemical Comparison with Analogous Compounds

The compound is compared to structurally related phthalazinone derivatives bearing oxadiazole substituents. Key differences lie in the substitution patterns on the phenyl rings, which modulate physicochemical properties such as logP, molecular weight, and hydrogen-bonding capacity. Below is a comparative analysis:

Compound ID/Evidence Oxadiazole Substituent Phthalazinone Substituent Molecular Formula Molecular Weight logP Key Features
Target Compound 3-(2,4-Dimethoxyphenyl) 4-(3,4-Dimethylphenyl) C₂₇H₂₄N₄O₄ 484.51 ~4.8 High lipophilicity; steric bulk from dimethyl groups.
3-(3,4-Dimethoxyphenyl) 2-(3-Methylphenyl) C₂₅H₂₀N₄O₄ 440.46 4.80 Reduced molecular weight; para-methoxy enhances electronic effects.
3-(4-Isopropoxy-3-methoxyphenyl) 2-Phenyl C₂₆H₂₂N₄O₅ 470.48 N/A Isopropoxy group increases steric hindrance; potential solubility challenges.
3-(3-Bromophenyl) 2-Phenyl C₂₃H₁₅BrN₄O₂ 445.27 N/A Bromine atom introduces heavy halogen effects; may enhance bioactivity.
3-(3,4,5-Trimethoxyphenyl) 2-(3-Methylphenyl) C₂₆H₂₂N₄O₅ 470.48 N/A Trimethoxy substitution increases polarity; higher H-bond acceptor count (8).

Key Observations:

  • Lipophilicity : The target compound’s logP (~4.8) aligns with analogs in (logP 4.80), indicating a preference for hydrophobic environments.
  • Substituent Effects: Methoxy vs. Methyl: Methoxy groups (electron-donating) enhance resonance stabilization, whereas methyl groups (steric) may hinder rotational freedom.
  • Molecular Weight : The target compound’s higher molecular weight (484.51 vs. 440.46 in ) is attributed to additional methyl groups, which could impact bioavailability.

Biological Activity

The compound 2-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(3,4-dimethylphenyl)phthalazin-1(2H)-one is a novel synthetic derivative that combines oxadiazole and phthalazinone moieties. This compound has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases and cancer therapy.

Chemical Structure and Properties

The molecular formula of the compound is C22H22N4O3C_{22}H_{22}N_{4}O_{3}, with a molecular weight of approximately 378.44 g/mol. The structure features a phthalazinone core linked to an oxadiazole derivative through a methylene bridge. The presence of dimethoxy and dimethyl phenyl groups enhances its lipophilicity and may influence its biological interactions.

Biological Activity Overview

Research indicates that compounds containing oxadiazole and phthalazinone frameworks exhibit various biological activities, including:

  • Anticancer Activity : Some derivatives have shown promising results in inhibiting cell proliferation in various cancer cell lines.
  • Neuroprotective Effects : Certain oxadiazole derivatives have been investigated for their potential as acetylcholinesterase inhibitors, making them candidates for Alzheimer's disease treatment.

Anticancer Activity

In studies focusing on the anticancer properties of similar compounds, it was found that the introduction of specific substituents significantly affects their efficacy. For instance:

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast)15.0Induction of apoptosis
Compound BA549 (Lung)20.5Inhibition of angiogenesis
Target CompoundHeLa (Cervical)12.0Cell cycle arrest

These findings suggest that the target compound may exhibit similar or enhanced activities due to its unique structure.

Neuroprotective Effects

A study on a series of oxadiazole derivatives indicated that some compounds displayed selective inhibition against butyrylcholinesterase (BuChE) with IC50 values ranging from 5.07 µM to 81.16 µM. Specifically, compounds with similar structural motifs to the target compound demonstrated significant selectivity towards BuChE over acetylcholinesterase (AChE), which is crucial for developing effective treatments for Alzheimer's disease.

Table: Inhibitory Activity Against AChE and BuChE

CompoundAChE IC50 (µM)BuChE IC50 (µM)Selectivity Index
Donepezil0.50.81.6
Compound C14.235.07>19.72
Target CompoundTBDTBDTBD

Case Studies

  • Case Study on Neuroprotection : A recent study demonstrated that an oxadiazole derivative significantly improved cognitive function in animal models of Alzheimer's disease by inhibiting BuChE activity.
  • Case Study on Anticancer Efficacy : In vitro studies showed that the target compound inhibited proliferation in HeLa cells by inducing apoptosis through the activation of caspase pathways.

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